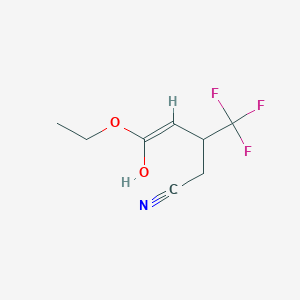![molecular formula C15H12F3NO2 B1401836 Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate CAS No. 1311278-62-2](/img/structure/B1401836.png)
Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate
Overview
Description
“Methyl 4-(trifluoromethyl)benzoate” is an ester . It is a clear colorless to very pale yellow liquid .
Synthesis Analysis
The reduction of “Methyl 4-(trifluoromethyl)benzoate” has been reported to be catalyzed by MoO2Cl2 .Molecular Structure Analysis
The molecular formula of “Methyl 4-(trifluoromethyl)benzoate” is C9H7F3O2 . Its molecular weight is 204.15 g/mol . The InChI Key is VAZWXPJOOFSNLB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-(trifluoromethyl)benzoate” has a melting point of 13-14°C and a boiling point of 94-95°C/21 mmHg . Its density is 1.268 g/mL at 25°C . The refractive index is 1.451 (lit.) .Scientific Research Applications
Comprehensive Analysis of “Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate” Applications
“Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate” is a compound that features a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in various active agrochemical and pharmaceutical ingredients. Below is a detailed analysis of its scientific research applications across different fields:
Agrochemical Industry: The TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds . “Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate” can be utilized in the synthesis of novel pesticides that offer enhanced efficacy and safety profiles.
Pharmaceutical Sector: Several pharmaceutical products contain the TFMP moiety due to its beneficial impact on the pharmacokinetics and pharmacodynamics of drugs . This compound could be involved in the development of new medications, especially where the modulation of molecular properties is required for therapeutic efficacy.
Veterinary Medicine: Similar to its use in human pharmaceuticals, TFMP derivatives are also employed in veterinary products. “Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate” may be used to create veterinary drugs that improve animal health and productivity, leveraging the compound’s ability to enhance biological activity .
Synthesis of Fluorinated Organic Chemicals: The development of fluorinated organic chemicals is a significant area of research, with applications ranging from material science to medicinal chemistry. This compound can serve as an intermediate in the synthesis of complex fluorinated molecules that possess unique properties .
Chemical Research and Development: In chemical R&D, “Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate” can be a valuable intermediate for the exploration of new chemical reactions and pathways. Its structural features make it a candidate for studies on reaction mechanisms and the development of new synthetic methodologies.
Material Science: The incorporation of TFMP derivatives into materials can alter their physical properties, such as thermal stability and chemical resistance. This compound could be investigated for its potential to enhance the performance of polymers and coatings in various industrial applications.
Environmental Science: Research into the environmental fate and impact of TFMP derivatives, including “Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate,” is crucial. It can provide insights into the degradation processes and potential ecological effects of these compounds when used in agrochemicals and other applications.
Analytical Chemistry: As an analytical standard, this compound can be used in the development of analytical methods for the detection and quantification of related substances in complex matrices. It is particularly useful in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods .
Each of these applications leverages the unique characteristics of the TFMP moiety, highlighting the versatility and importance of “Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate” in scientific research and industry.
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
Safety and Hazards
“Methyl 4-(trifluoromethyl)benzoate” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
methyl 4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9-7-12(15(16,17)18)8-13(19-9)10-3-5-11(6-4-10)14(20)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGZHZADCUWWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)
![2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401760.png)
![N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401761.png)

![Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401763.png)

![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401765.png)
![2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole](/img/structure/B1401766.png)

![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401770.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401771.png)

